molecular formula C21H29O8S- B1260320 Cortisol 21-sulfate(1-)

Cortisol 21-sulfate(1-)

Cat. No. B1260320
M. Wt: 441.5 g/mol
InChI Key: JOVLCJDINAUYJW-VWUMJDOOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisol 21-sulfate(1-) is conjugate base of cortisol 21-sulfate arising from deprotonation of the sulfate OH;  major species at pH 7.3. It is a conjugate base of a cortisol 21-sulfate.

Scientific Research Applications

1. Biosynthesis in Various Tissues

Cortisol 21-sulfate is biosynthesized in a variety of dog tissues, including the adrenal, liver, kidney, diaphragm, and lung. These tissues are capable of sulfurylating cortisol, indicating a diverse range of sites for its production. The percentage conversions in different tissues vary, suggesting tissue-specific roles in the metabolism and function of cortisol 21-sulfate (Miyabo & Hisada, 1972).

2. Role in Behavioral Effects

Studies have shown that cortisol 21-sulfate has significant stimulatory effects on exploratory behaviors in animals. Interestingly, this effect is age-dependent, with younger animals showing a more pronounced response. This suggests a potential role of cortisol 21-sulfate in modulating behavior, especially during developmental stages (Miyabo et al., 1972).

3. Measurement Techniques

Innovative methods have been developed for measuring cortisol 21-sulfate alongside other corticosteroids in various biological samples. This is crucial for understanding the dynamics of cortisol 21-sulfate in different physiological and pathological states, providing insights into its potential roles in health and disease (Klein et al., 1972).

4. Enzymatic Sulfation and Sex Differences

The enzymatic process of cortisol sulfation, which produces cortisol 21-sulfate, varies between sexes. Studies have shown a significant difference in cortisol sulfotransferase activity between male and female rats, pointing to a potential hormonal regulation of this process. This could have implications for understanding sex-specific responses to stress and cortisol metabolism (Singer et al., 1976).

5. Excretion Patterns

Research has elucidated the excretion patterns of cortisol 21-sulfate, revealing insights into its metabolic pathways. Understanding how and when cortisol 21-sulfate is excreted can provide valuable information about its physiological roles and the body's response to various stressors (Kornel & Miyabo, 1975).

properties

Product Name

Cortisol 21-sulfate(1-)

Molecular Formula

C21H29O8S-

Molecular Weight

441.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/p-1/t14-,15-,16-,18+,19-,20-,21-/m0/s1

InChI Key

JOVLCJDINAUYJW-VWUMJDOOSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cortisol 21-sulfate(1-)
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Cortisol 21-sulfate(1-)
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Cortisol 21-sulfate(1-)
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Cortisol 21-sulfate(1-)
Reactant of Route 5
Cortisol 21-sulfate(1-)
Reactant of Route 6
Cortisol 21-sulfate(1-)

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